N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a chemical compound belonging to the class of coumarin derivatives. Its structure features a coumarin moiety linked to an acetyl group and a glycine residue, which contributes to its unique properties. The full IUPAC name for this compound is N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, and it has a molecular formula of C₁₄H₁₃NO₆ with a molecular weight of approximately 291.26 g/mol. The compound's structure can be represented by its canonical SMILES notation: CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC
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Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions .
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has been investigated for its biological activities, particularly its antimicrobial and anti-inflammatory properties. The biological effects are primarily attributed to its interaction with specific molecular targets, such as enzymes involved in bacterial DNA replication. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication . Additionally, studies have indicated potential applications in treating conditions related to cholinergic and cannabinoid systems .
The synthesis of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several applications:
Interaction studies have shown that N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can form complexes with various biological targets. For example, its interaction with cholinesterases has been studied extensively, revealing that it can inhibit these enzymes through reversible binding mechanisms. This property makes it a candidate for further exploration in neuropharmacology .
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine shares structural similarities with several other coumarin derivatives. Here are some similar compounds and their distinctions:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Methyl-2-oxo-2H-chromen-7-yloxyacetic acid | Contains a methyl group on the coumarin ring | Exhibits different biological activity due to methyl substitution |
N-(4-Methyl-2-oxo-2H-chromen-7-yloxy)glycine | Lacks the acetyl group | Focused on amino acid functionality without acetylation |
4-Methyl-2-oxo-2H-chromen-7-yloxy chloroacetate | Contains a chloroacetate group | Shows varied reactivity due to the presence of chlorine |
These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of ester and amide functionalities in N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine confers distinct properties that are not present in these other derivatives .